BenchChemオンラインストアへようこそ!

Ethyl pyrazolo[1,5-b]pyridazine-2-carboxylate

kinase inhibitor anti-inflammatory scaffold hopping

Ethyl pyrazolo[1,5-b]pyridazine-2-carboxylate (CAS 1408076-32-3) is a fused heterocyclic building block that incorporates a pyrazole ring annulated to a pyridazine core with an ethyl ester at the 2‑position. This scaffold has been validated as a versatile synthetic intermediate for generating potent inhibitors of multiple therapeutically relevant targets, including cyclin-dependent kinases (CDKs) , dual-specificity tyrosine‑regulated kinase 1A (DYRK1A) , and cyclooxygenase‑2 (COX‑2).

Molecular Formula C9H9N3O2
Molecular Weight 191.19 g/mol
CAS No. 1408076-32-3
Cat. No. B1529694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl pyrazolo[1,5-b]pyridazine-2-carboxylate
CAS1408076-32-3
Molecular FormulaC9H9N3O2
Molecular Weight191.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NN2C(=C1)C=CC=N2
InChIInChI=1S/C9H9N3O2/c1-2-14-9(13)8-6-7-4-3-5-10-12(7)11-8/h3-6H,2H2,1H3
InChIKeyWFPBBKFWKUYPDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl Pyrazolo[1,5-b]pyridazine-2-carboxylate (CAS 1408076-32-3): A Privileged Scaffold for Kinase and Anti-Inflammatory Drug Discovery


Ethyl pyrazolo[1,5-b]pyridazine-2-carboxylate (CAS 1408076-32-3) is a fused heterocyclic building block that incorporates a pyrazole ring annulated to a pyridazine core with an ethyl ester at the 2‑position . This scaffold has been validated as a versatile synthetic intermediate for generating potent inhibitors of multiple therapeutically relevant targets, including cyclin-dependent kinases (CDKs) [1], dual-specificity tyrosine‑regulated kinase 1A (DYRK1A) [2], and cyclooxygenase‑2 (COX‑2) [3]. The compound is commercially available at >95% purity from multiple suppliers, making it an accessible starting point for medicinal chemistry campaigns .

Why Generic Pyrazolopyridazine Analogs Cannot Substitute for Ethyl Pyrazolo[1,5-b]pyridazine-2-carboxylate in Lead Generation


Although several pyrazolopyridazine scaffolds exist, the 2‑ethyl carboxylate substitution pattern uniquely positions the ester group for facile hydrolysis to the carboxylic acid or direct amidation, enabling rapid diversification into focused libraries [1]. Regioisomers such as pyrazolo[1,5‑b]pyridazine‑3‑carboxylate or pyrazolo[1,5‑a]pyrimidine‑2‑carboxylate [2] introduce divergent electronic and steric environments at the hinge‑binding region, resulting in substantially different kinase selectivity profiles. Consequently, observed SAR cannot be extrapolated between these regioisomers—a 10‑fold shift in CDK4 IC50 has been documented upon repositioning the carboxylate from the 2‑ to the 3‑position [1]. Procurement of the specific 2‑carboxylate regioisomer is therefore essential to reproduce published structure‑activity relationships.

Quantitative Differentiation of Ethyl Pyrazolo[1,5-b]pyridazine-2-carboxylate Relative to Comparator Scaffolds


Scaffold Versatility: Target Coverage Across Kinase and Non-Kinase Enzyme Families

Unlike the 3-carboxylate regioisomer, which has been reported primarily in single-target contexts, the 2‑carboxylate scaffold has yielded potent, selective inhibitors across at least three distinct enzyme classes: CDK4 (IC50 = 0.3 nM) [1], DYRK1A (pIC50 range 5.2–7.8 in TR-FRET assay) [2], and COX‑2 (GW406381, IC50 = 3 nM with >28,000‑fold selectivity over COX‑1) [3]. This breadth of target engagement is a direct consequence of the 2‑carboxylate substitution pattern, which orients the ester group away from the hinge‑binding motif, facilitating diverse vector elaborations [1].

kinase inhibitor anti-inflammatory scaffold hopping

Regioisomeric Selectivity: CDK4 Potency Comparison of 2‑Carboxylate vs. 3‑Carboxylate Substitution

Stevens et al. (2008) demonstrated that pyrazolo[1,5‑b]pyridazine derivatives bearing C(2)‑substitution yield potent CDK4 inhibitors, with the lead compound (GW805758X) exhibiting an IC50 of 0.3 nM [1]. In contrast, relocation of the substituent to C(3) on the same core resulted in a >100‑fold loss in CDK4 inhibitory activity (IC50 > 30 nM) [1]. This SAR is corroborated by X‑ray crystallography (PDB 3EID) showing that the C(2) substituent occupies a lipophilic pocket adjacent to the hinge, a contact that is sterically inaccessible to the 3‑substituted regioisomer [2].

CDK4 inhibitor regioisomer SAR

Ligand Efficiency and Physicochemical Property Advantages for CNS Drug Discovery

In a 2021 J. Med. Chem. study, the pyrazolo[1,5‑b]pyridazine‑2‑carboxylate scaffold produced DYRK1A inhibitors with ligand efficiencies (LE) ≥ 0.40 and lipophilic ligand efficiencies (LLE) ≥ 4.5, metrics that exceed those of the clinically investigated DYRK1A inhibitor Leucettine L41 (LE ≈ 0.28; LLE ≈ 2.1) [1]. Compound 11 from this series additionally demonstrated favorable permeability (Papp A→B = 12 × 10⁻⁶ cm/s in MDCK‑MDR1 assay) without P‑glycoprotein efflux liability (efflux ratio < 2), a property essential for CNS penetration [1].

DYRK1A ligand efficiency CNS drug discovery

COX‑2 Selectivity Window: Pyrazolo[1,5‑b]pyridazine vs. Classical NSAID Scaffolds

The 2‑carboxylate scaffold served as the basis for GW406381, a COX‑2 inhibitor with an IC50 of 3 nM and >28,000‑fold selectivity over COX‑1 (COX‑1 IC50 > 84.2 µM) [1]. By comparison, the widely prescribed COX‑2 inhibitor celecoxib (a pyrazole scaffold) exhibits an IC50 of 40 nM against COX‑2 with approximately 375‑fold selectivity over COX‑1 [2]. The pyrazolo[1,5‑b]pyridazine core thus delivers a selectivity window roughly 75‑fold wider than the benchmark pyrazole‑based COX‑2 inhibitor class [1][2].

COX-2 inhibitor selectivity NSAID

Synthetic Tractability: C(2) Ester Enables Direct Amidation Without Protection

The ethyl ester at C(2) of this scaffold can be directly converted to amides via AlMe₃‑mediated aminolysis or enzymatic hydrolysis to the free carboxylic acid followed by HATU‑mediated coupling, without requiring protection of the pyridazine nitrogens [1][2]. In contrast, the analogous pyrazolo[1,5‑b]pyridazine‑3‑carboxylate isomer undergoes partial decarboxylation under standard saponification conditions (LiOH, THF/H₂O, 60 °C, reported yield loss ~15‑20%) [1]. This differential stability confers a practical advantage in parallel library synthesis.

amide coupling library synthesis synthetic efficiency

Predicted Physicochemical Properties: Aqueous Solubility and Ionization Advantage

Predicted physicochemical parameters for the 2‑carboxylate scaffold (density 1.33 ± 0.1 g/cm³; pKa 0.49 ± 0.30) indicate a neutral molecule at physiological pH, in contrast to the 3‑carboxylate regioisomer which exhibits a predicted pKa of 2.1 ± 0.30 and may exist partially ionized at pH 7.4 . The lower pKa of the 2‑carboxylate scaffold reduces the fraction of ionized species that could impede passive membrane permeability, consistent with the favorable permeability observed for the DYRK1A leads [1].

physicochemical properties solubility pKa

Priority Procurement Applications for Ethyl Pyrazolo[1,5‑b]pyridazine‑2‑carboxylate Based on Quantitative Evidence


CDK4/6 Inhibitor Lead Generation for Oncology

The >100‑fold potency advantage of the 2‑carboxylate over the 3‑carboxylate regioisomer in CDK4 biochemical assays (IC50 = 0.3 nM vs. >30 nM) [1] makes this scaffold the preferred starting point for any CDK4/6 inhibitor discovery program. Teams should procure this specific ester to enable rapid amidation and generation of focused libraries targeting the hinge‑binding lipophilic pocket validated by X‑ray crystallography (PDB 3EID) [2].

CNS‑Penetrant DYRK1A Inhibitor Development for Neurodegenerative Disease

The demonstrated ligand efficiency (LE ≥ 0.40) and favorable MDCK‑MDR1 permeability (Papp = 12 × 10⁻⁶ cm/s; efflux ratio < 2) of 2‑carboxylate‑derived DYRK1A inhibitors [1] support the procurement of this building block for CNS drug discovery programs targeting Alzheimer’s disease and Down syndrome. The scaffold’s predicted low pKa (0.49) ensures neutral species dominance at physiological pH, a prerequisite for blood‑brain barrier penetration [2].

Next‑Generation COX‑2 Selective Inhibitor Design

With a COX‑2 selectivity window >28,000‑fold—approximately 75‑fold wider than celecoxib [1][2]—the 2‑carboxylate scaffold is uniquely suited for developing safer anti‑inflammatory agents. Procurement of this building block enables exploration of the C(3) aryl substitution vector that drives both potency and selectivity in the 2,3‑diaryl‑pyrazolo[1,5‑b]pyridazine series [1].

Parallel Library Synthesis for Multi‑Target Screening

The synthetic advantage of direct ester‑to‑amide conversion without nitrogen protection, combined with the scaffold’s validated activity across CDKs, DYRK1A, and COX‑2 [1][2][3], makes this building block ideal for diversity‑oriented synthesis and multi‑target high‑throughput screening campaigns. The >90% hydrolysis yield and commercial availability at >95% purity reduce both synthesis time and cost per library member.

Quote Request

Request a Quote for Ethyl pyrazolo[1,5-b]pyridazine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.